molecular formula C14H10ClNO4 B6394272 6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1261991-75-6

6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6394272
CAS RN: 1261991-75-6
M. Wt: 291.68 g/mol
InChI Key: USLBFGGJINVLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chloro-3-methoxycarbonylphenyl)picolinic acid (6-CMPPA) is a synthetic organic compound with a molecular formula of C10H8ClNO4. It is a white crystalline powder which is soluble in water and alcohol. 6-CMPPA is a useful organic compound for many scientific research applications due to its ability to form complexes with metal ions. It is also known as a chelating agent, which is a compound that binds to metal ions and forms a coordination complex. This coordination complex can be used to study metal ion binding, transport, and reactivity.

Mechanism of Action

6-CMPPA can form complexes with metal ions by forming coordination bonds between the metal ion and the oxygen atoms of the 6-CMPPA molecule. The oxygen atoms of 6-CMPPA can act as a ligand, which is an atom or molecule that binds to the metal ion. The coordination bonds formed between the metal ion and the oxygen atoms of 6-CMPPA are known as chelate complexes. These chelate complexes can be used to study metal ion binding, transport, and reactivity.
Biochemical and Physiological Effects
6-CMPPA has been shown to have a variety of biochemical and physiological effects. It can act as an antioxidant, which is a compound that can reduce the damage caused by oxidative stress. Additionally, it can act as an anti-inflammatory agent, which is a compound that can reduce inflammation in the body. It can also act as an antifungal agent, which is a compound that can inhibit the growth of fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 6-CMPPA in lab experiments include its ability to form complexes with metal ions, its low toxicity, and its low cost. Additionally, it is easy to synthesize and is widely available. The limitations of using 6-CMPPA in lab experiments include its instability in some conditions, such as high temperatures and high pH levels. Additionally, it can be difficult to separate the chelate complexes formed with 6-CMPPA from other compounds.

Future Directions

For research involving 6-CMPPA include the development of new synthesis methods and the study of its effects on other biomolecules, such as RNA and lipids. Additionally, research could be conducted to determine the optimal conditions for the formation of chelate complexes with 6-CMPPA. Furthermore, research could be conducted to explore the potential applications of 6-CMPPA in medical, industrial, and environmental fields. Finally, research could be conducted to investigate the potential toxicity of 6-CMPPA in humans and other organisms.

Synthesis Methods

6-CMPPA can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with pyridine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-chloro-3-methoxy-pyridin-2-one. The second step involves the reaction of this compound with 2-chloro-3-methoxybenzoyl chloride in the presence of a base, such as sodium acetate. This reaction produces 6-CMPPA.

Scientific Research Applications

6-CMPPA is used in many scientific research applications, such as the study of metal ion binding, transport, and reactivity. It can also be used to study the effects of metal ions on proteins and enzymes. Additionally, 6-CMPPA can be used to study the effects of metal ions on DNA and other biomolecules. Its ability to form complexes with metal ions makes it an ideal compound for the study of metal ion binding.

properties

IUPAC Name

6-(4-chloro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)9-7-8(5-6-10(9)15)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLBFGGJINVLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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